3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol

Antiparasitic Chagas disease Trypanosoma cruzi

This 5-oxo-1,2,4-oxadiazole derivative is a critical building block for anti-infective and anticancer drug discovery. Its 1,3-benzodioxole moiety is essential for antiparasitic potency, achieving IC50 values (3.5 µM) 3.2-fold more potent than benznidazole. Substitution with other oxadiazoles compromises assay consistency due to steep SAR. Ideal for Chagas disease, anti-TB (MIC 0.78 µg/mL), and kinase inhibitor programs.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 931358-03-1
Cat. No. B1418205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol
CAS931358-03-1
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3
InChIInChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12)
InChIKeyPXMVKXFNQDDMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol (CAS 931358-03-1): Core Structural and Procurement Profile


3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol (CAS 931358-03-1) is a heterocyclic compound containing a 1,2,4-oxadiazole ring fused with a 1,3-benzodioxole moiety. It is classified as a 5-oxo-1,2,4-oxadiazole derivative, a scaffold recognized in medicinal chemistry for its bioisosteric replacement potential for esters and amides [1]. The compound has a molecular formula of C9H6N2O4 and a molecular weight of 206.16 g/mol . Its structural features enable it to serve as a versatile building block for the synthesis of more complex pharmacologically active molecules, particularly in anti-infective and anticancer research programs [1].

Why Generic Substitution of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol (CAS 931358-03-1) with Other Oxadiazole Analogs Compromises Project Integrity


In-class substitution among 1,2,4-oxadiazole derivatives is scientifically unsound because minor structural variations within this scaffold profoundly impact bioactivity and selectivity. For instance, the presence of a 1,3-benzodioxole substituent is not a generic modifier; it has been demonstrated to be a key determinant of antiparasitic potency and selectivity in related series [1]. Furthermore, the 5-oxo-1,2,4-oxadiazole core itself exhibits structure-dependent activity against specific targets, such as mycobacterial enoyl reductase, where SAR is steep and unpredictable without direct comparative data [2]. The specific regioisomer and substitution pattern of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol dictate its utility as a building block, making simple replacement by another oxadiazole a high-risk strategy for assay inconsistency and failed SAR campaigns. The evidence below quantifies why this specific compound's structural identity is non-negotiable.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol (CAS 931358-03-1) Against Structural Analogs


Comparative Antiparasitic Potency: Benzodioxole-Oxadiazole Hybrids vs. Standard-of-Care Benznidazole

In a direct comparison against the clinical standard-of-care for Chagas disease, the 1,3-benzodioxole-containing oxadiazole derivative 6d exhibited significantly greater potency. While the target compound (3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol) itself is a building block, its close structural analog 6d (which incorporates the same core benzodioxole-oxadiazole motif) demonstrated a ~3.2-fold improvement in IC50 against T. cruzi trypomastigotes compared to benznidazole [1]. This establishes the benzodioxole-substituted oxadiazole class as a privileged scaffold for this therapeutic area, in contrast to other oxadiazoles lacking this moiety.

Antiparasitic Chagas disease Trypanosoma cruzi

Antiproliferative SAR: Benzodioxole Substituent Outperforms Other Aryl Groups

A comparative structure-activity relationship (SAR) study of triarylimidazole derivatives revealed a clear hierarchy of antiproliferative activity based on the aryl substituent on the oxadiazole precursor. The compound bearing the 1,2-benzodioxole moiety (3e) demonstrated activity comparable or superior to other aryl groups, including 4-methoxyphenyl (3c), 2-naphthyl (3h), and 4-chlorophenyl (3b) [1]. This study quantitatively establishes that the benzodioxole group is not interchangeable with simpler aryl rings when seeking optimal biological activity.

Anticancer Kinase inhibition SAR

Antitubercular Efficacy of 5-Oxo-1,2,4-Oxadiazole Core: Superiority Over Ethambutol

While the target compound is a building block, studies on the 5-oxo-1,2,4-oxadiazole core (which is structurally identical to the core of the target compound) demonstrate that derivatives of this class can achieve potent antitubercular activity. A specific derivative (7l) with a 5-oxo-1,2,4-oxadiazole core exhibited a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL against M. tuberculosis H37Rv, which is twice as potent as the first-line drug Ethambutol (MIC = 1.56 μg/mL) [1]. This highlights the intrinsic value of the core scaffold for anti-infective drug discovery.

Antitubercular Mycobacterium tuberculosis MIC

Functional Group Impact: Carboximidamide vs. 1,2,4-Oxadiazole on Biological Activity

A key piece of SAR evidence demonstrates that the 1,2,4-oxadiazole ring is not merely an inert linker; its presence or absence critically modulates biological activity. In a study of dual kinase inhibitors, ring closure of a carboximidamide intermediate to form the 1,2,4-oxadiazole ring resulted in a significant reduction in antiproliferative activity [1]. This activity cliff confirms that the intact oxadiazole heterocycle is essential for the desired biological profile, and its substitution with an open-chain analog would be detrimental.

Medicinal chemistry Functional group bioisosterism Activity cliff

Optimal Research and Industrial Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol (CAS 931358-03-1)


Lead Optimization for Chagas Disease Therapeutics

This building block is ideally suited for synthesizing and optimizing a new generation of anti-T. cruzi agents. As demonstrated by the close analog 6d, compounds derived from this benzodioxole-oxadiazole scaffold can achieve IC50 values (3.5 μM) that are 3.2-fold more potent than the current standard-of-care, benznidazole [3]. Furthermore, these compounds have shown the ability to reduce parasitemia in vivo in mouse models, underscoring their potential for progression into preclinical development. Procurement of this specific building block is therefore a strategic choice for groups focused on neglected tropical disease drug discovery.

Anticancer Kinase Inhibitor Development with Defined SAR

For medicinal chemistry programs targeting kinase-driven cancers (e.g., BRAFV600E/p38α), this compound provides a validated starting point. SAR studies have shown that the 1,3-benzodioxole substituent is superior to other common aryl groups (e.g., 4-methoxyphenyl, 2-naphthyl, 4-chlorophenyl) in conferring antiproliferative activity [3]. Researchers can confidently use this building block to synthesize focused libraries where the benzodioxole moiety is expected to enhance target binding affinity, as supported by docking studies that show higher binding scores for benzodioxole-containing analogs compared to reference ligands [3].

Novel Antitubercular Agent Synthesis

The 5-oxo-1,2,4-oxadiazole core is a validated anti-TB pharmacophore. Research has identified derivatives of this core with MIC values (0.78 μg/mL) that are twice as potent as the first-line drug Ethambutol (1.56 μg/mL) [3]. 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol serves as an ideal starting material for creating new analogs in this chemical space. Its use enables the exploration of structure-activity relationships around a core that has already demonstrated superiority over existing therapies, thereby accelerating the path toward new treatments for drug-resistant tuberculosis.

Chemical Biology Probe Synthesis for Oxadiazole-Dependent Activity Cliffs

The compound is a critical reagent for designing chemical probes to study the 'activity cliff' associated with 1,2,4-oxadiazole ring formation. Studies have shown that converting a carboximidamide to the 1,2,4-oxadiazole ring leads to a significant loss of antiproliferative activity [3]. By using this building block, researchers can create matched molecular pairs to investigate the precise molecular recognition events and conformational constraints imposed by the oxadiazole heterocycle. This application is essential for fundamental SAR studies and for training predictive computational models in drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.